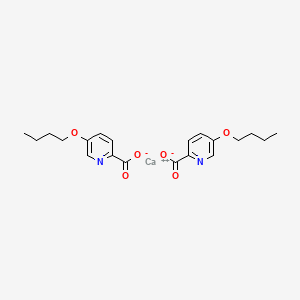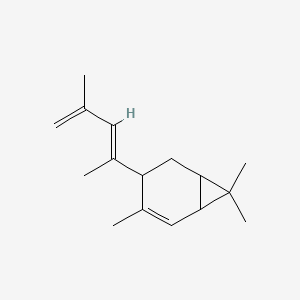
4-(1,3-Dimethyl-1,3-butadienyl)-3,7,7-trimethylbicyclo(4.1.0)hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-ジメチル-1,3-ブタジエニル)-3,7,7-トリメチルビシクロ[4.1.0]ヘプタン-2-エンは、分子式C15H24Oを持つ複雑な有機化合物です。ヘプタン環とオキシラン環が融合した、独自の二環構造で知られています。
製造方法
合成ルートと反応条件
4-(1,3-ジメチル-1,3-ブタジエニル)-3,7,7-トリメチルビシクロ[4.1.0]ヘプタン-2-エンの合成には、通常、1,3-ジメチル-1,3-ブタジエンと適切な前駆体を制御された条件下で反応させることが含まれます。反応は、多くの場合、二環構造の形成を促進するために触媒の存在下で行われます。 反応条件(温度や圧力など)は、製品の高収率と純度を確保するために慎重に最適化されます .
工業生産方法
工業的な設定では、この化合物の製造は、連続フロー反応器を使用した大規模合成を含む場合があります。これらの反応器は、反応パラメータを正確に制御できるため、製品の品質が安定します。 高度な精製技術(蒸留やクロマトグラフィーなど)を使用することで、最終製品が要求された仕様を満たすようにします .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-DIMETHYL-1,3-BUTADIENYL)-3,7,7-TRIMETHYLBICYCLO[4.1.0]HEPT-2-ENE typically involves the reaction of 1,3-dimethyl-1,3-butadiene with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the bicyclic structure. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications .
化学反応の分析
反応の種類
4-(1,3-ジメチル-1,3-ブタジエニル)-3,7,7-トリメチルビシクロ[4.1.0]ヘプタン-2-エンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化物を生成するために酸化されることがあります。
還元: 還元反応は、還元された誘導体の形成につながります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化用の過マンガン酸カリウムなどの酸化剤、還元用の水素化リチウムアルミニウムなどの還元剤、さまざまなハロゲンによる置換反応などがあります。 反応条件(溶媒の選択や温度など)は、目的の変換を達成するために調整されます .
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化物を生成する可能性がありますが、置換反応はハロゲン化誘導体を生成する可能性があります .
科学研究への応用
4-(1,3-ジメチル-1,3-ブタジエニル)-3,7,7-トリメチルビシクロ[4.1.0]ヘプタン-2-エンは、いくつかの科学研究への応用があります。
化学: 有機合成における構成要素として使用され、より複雑な分子の構築を可能にします。
生物学: この化合物の独特な構造は、生化学研究、特に酵素相互作用の理解において研究の対象となっています。
産業: 特殊化学品や材料の製造に使用されています.
科学的研究の応用
4-(1,3-DIMETHYL-1,3-BUTADIENYL)-3,7,7-TRIMETHYLBICYCLO[4.1.0]HEPT-2-ENE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
4-(1,3-ジメチル-1,3-ブタジエニル)-3,7,7-トリメチルビシクロ[4.1.0]ヘプタン-2-エンがその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を調節することができます。この相互作用は、多くの場合、共有結合または非共有結合の形成を伴い、標的の機能の変化につながります。 関与する経路には、シグナル伝達や代謝プロセスが含まれる場合があります .
類似の化合物との比較
類似の化合物
7-オキサビシクロ[4.1.0]ヘプタン: 類似の二環構造を共有していますが、官能基が異なります。
1,3-ジメチル-1,3-ブタジエン: この化合物の合成における前駆体であり、構造が単純です。
2,2,6-トリメチル-7-オキサビシクロ[4.1.0]ヘプタン: 二環骨格が異なる別の関連化合物です.
独自性
4-(1,3-ジメチル-1,3-ブタジエニル)-3,7,7-トリメチルビシクロ[4.1.0]ヘプタン-2-エンは、官能基と二環構造の特定の組み合わせにより、独自の化学的および生物学的特性を付与しており、際立った存在感を示しています。 この独自性は、研究や産業における特殊な用途に役立ちます .
類似化合物との比較
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: Shares a similar bicyclic structure but differs in functional groups.
1,3-Dimethyl-1,3-butadiene: A precursor in the synthesis of the compound, with a simpler structure.
2,2,6-Trimethyl-7-oxabicyclo[4.1.0]heptane: Another related compound with variations in the bicyclic framework.
Uniqueness
4-(1,3-DIMETHYL-1,3-BUTADIENYL)-3,7,7-TRIMETHYLBICYCLO[4.1.0]HEPT-2-ENE stands out due to its specific combination of functional groups and bicyclic structure, which confer unique chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
94201-04-4 |
|---|---|
分子式 |
C16H24 |
分子量 |
216.36 g/mol |
IUPAC名 |
3,7,7-trimethyl-4-[(2E)-4-methylpenta-2,4-dien-2-yl]bicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C16H24/c1-10(2)7-11(3)13-9-15-14(8-12(13)4)16(15,5)6/h7-8,13-15H,1,9H2,2-6H3/b11-7+ |
InChIキー |
IPOZECBFFCTICQ-YRNVUSSQSA-N |
異性体SMILES |
CC1=CC2C(C2(C)C)CC1/C(=C/C(=C)C)/C |
正規SMILES |
CC1=CC2C(C2(C)C)CC1C(=CC(=C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



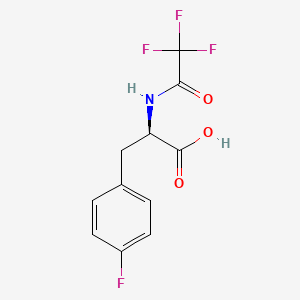
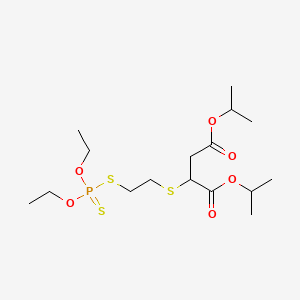

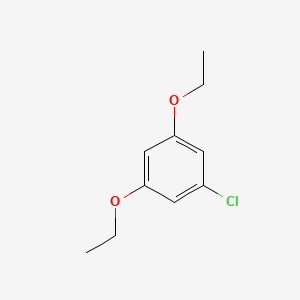
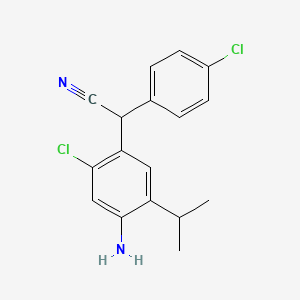
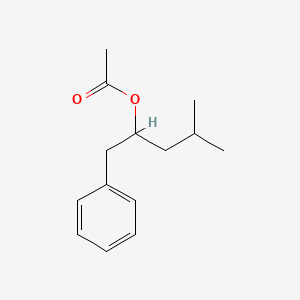
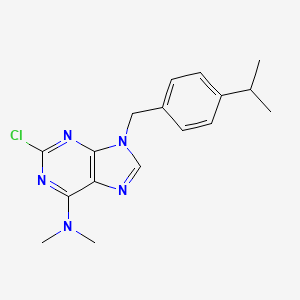


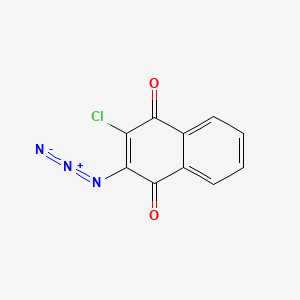
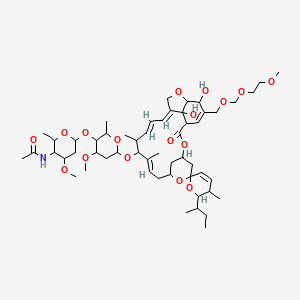
![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)
